Methyl 3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride
Description
Methyl 3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride is a hydrochlorinated ester derivative featuring a 2-methylphenyl substituent and a hydroxyl group at the β-position of the propanoate backbone. The compound’s structure combines aromatic, hydroxyl, and ester functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. The hydrochloride salt form enhances stability and solubility, a common strategy for handling reactive intermediates, as seen in similar compounds .
Properties
Molecular Formula |
C11H15ClO3 |
|---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
methyl 3-hydroxy-3-(2-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14O3.ClH/c1-8-5-3-4-6-9(8)10(12)7-11(13)14-2;/h3-6,10,12H,7H2,1-2H3;1H |
InChI Key |
UOYAMVRQGQRHGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)OC)O.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride typically involves the esterification of 3-hydroxy-3-(2-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation .
Chemical Reactions Analysis
Methyl 3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Scientific Research Applications
Methyl 3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is used in the development of pharmaceutical compounds and drug testing.
Industry: It is used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can lead to changes in enzyme activity, protein folding, and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride with structurally related compounds from the provided evidence, focusing on substituents, functional groups, and applications:
Key Structural and Functional Differences
Functional Groups: The hydroxyl group in the target compound distinguishes it from amino derivatives (e.g., ). Amino analogs (e.g., ) may exhibit higher basicity and nucleophilicity, influencing reactivity in coupling reactions or interactions with biological targets.
Fluorinated Phenyl Rings: Compounds with fluorine substituents (e.g., ) benefit from enhanced electronegativity, improving metabolic stability and membrane permeability in drug design.
Ester Groups :
- Methyl esters (target compound, ) hydrolyze faster than ethyl esters () under physiological conditions, affecting pharmacokinetics in prodrug applications.
Research and Application Insights
- Hydrochloride Salts: Many analogs are converted to hydrochloride salts to improve handling, as seen in the preparation of Methyl 3-(methylamino)propanoate hydrochloride . This strategy mitigates hygroscopicity and enhances shelf life.
- Biological Relevance: Amino-substituted analogs are frequently explored as kinase inhibitors or neurotransmitter analogs (e.g., dopamine derivatives in ), whereas hydroxylated variants may serve as antioxidants or chiral building blocks.
- Synthetic Utility : Ethyl esters (e.g., ) are preferred for lipophilic intermediates in cross-coupling reactions, while methyl esters (e.g., ) are advantageous in high-throughput screening due to simpler purification workflows.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
